N-(3,4-DIMETHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
Description
N-(3,4-Dimethylphenyl)-2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a furan-substituted pyridazinone moiety at the carbonyl position. The 3,4-dimethylphenyl group enhances lipophilicity, while the pyridazinone-furan system may contribute to electronic interactions or hydrogen bonding, factors critical in molecular recognition processes. Although direct studies on this compound are sparse, its structural analogs in pesticidal and pharmaceutical contexts provide insights into its possible applications and properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-6-14(10-13(12)2)19-17(22)11-21-18(23)8-7-15(20-21)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKZFFDYUCAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pesticide Acetamide Derivatives ()
Several chloroacetamide herbicides share the acetamide backbone but differ in substituents and functional groups. Key examples include:
| Compound Name | Substituents (R1, R2) | Functional Groups | Application |
|---|---|---|---|
| Alachlor | 2,6-Diethylphenyl, methoxymethyl | Chloro, methoxy | Herbicide |
| Pretilachlor | 2,6-Diethylphenyl, 2-propoxyethyl | Chloro, propoxy | Herbicide |
| Thenylchlor | 2,6-Dimethylphenyl, (3-methoxy-2-thienyl)methyl | Chloro, thienyl, methoxy | Herbicide |
| Target Compound | 3,4-Dimethylphenyl, pyridazinone-furan | Furan, pyridazinone | Undocumented (Potential bioactivity) |
Key Differences :
- Substituent Effects: The target compound lacks the chloro group present in pesticidal analogs, which is critical for herbicidal activity in compounds like alachlor . Instead, its pyridazinone-furan system may enable alternative mechanisms, such as enzyme inhibition or receptor modulation.
- Heterocyclic Moieties: The furan and pyridazinone rings introduce π-π stacking and hydrogen-bonding capabilities absent in simpler chloroacetamides.
Pharmaceutical Acetamide Derivatives ()
Pharmacopeial acetamides, such as those listed in PF 43(1), exhibit complex stereochemistry and polar functional groups:
| Compound ID (PF 43(1)) | Key Structural Features | Potential Pharmacological Role |
|---|---|---|
| e | 2-(2,6-Dimethylphenoxy)acetamide with amino, hydroxy, diphenylhexane | Antibiotic or protease inhibitor |
| f | Formamido and hydroxy groups on diphenylhexane | Modified pharmacokinetics |
| g | Acetamido and hydroxy groups on diphenylhexane | Enhanced metabolic stability |
| Target Compound | Pyridazinone-furan, no stereochemical complexity | Undocumented (Possible kinase inhibitor) |
Key Differences :
- Polarity: The target compound lacks the hydroxy and amino groups present in pharmacopeial analogs, reducing polarity and possibly oral bioavailability.
- Structural Complexity : Pharmaceutical analogs feature stereochemical diversity (e.g., S/R configurations) and extended alkyl/aryl chains, which are absent in the target compound. This simplification may limit target selectivity but improve synthetic accessibility.
- Pyridazinone vs.
Research Implications and Unanswered Questions
- Further studies should explore these avenues.
- Structure-Activity Relationships (SAR) : The absence of a chloro group in the target compound may reduce toxicity compared to pesticidal analogs but require alternative mechanisms for efficacy.
- Synthetic Feasibility: The compound’s relatively simple structure (vs. pharmacopeial analogs) could enable cost-effective synthesis, though the pyridazinone-furan system may pose challenges in regioselective reactions.
Data Gaps :
- No experimental data on solubility, stability, or biological activity of the target compound.
- Limited information on pyridazinone-furan interactions in molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
